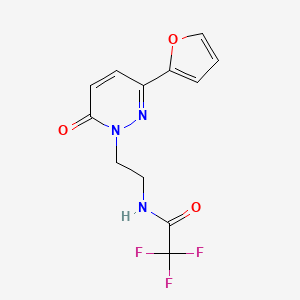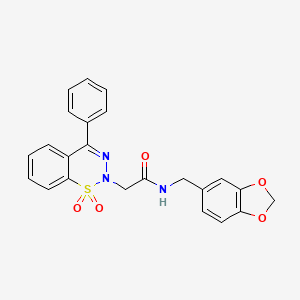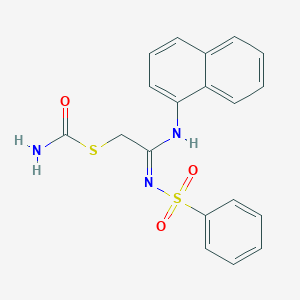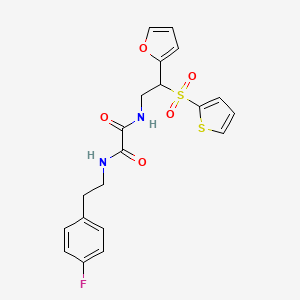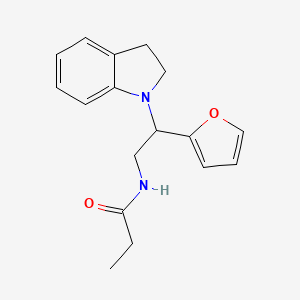![molecular formula C25H20ClF2N3O2S B2479408 6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylquinoline CAS No. 866844-30-6](/img/structure/B2479408.png)
6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylquinoline is a chemical compound with potential pharmacological properties.
- It belongs to the class of quinoline derivatives and contains both piperazine and sulfonyl groups.
Synthesis Analysis
- The synthesis of this compound involves the reaction of appropriate starting materials, including chloroquinoline, fluorophenylpiperazine, and sulfonyl chloride.
- Detailed synthetic routes and reaction conditions would need to be explored in relevant research papers.
Molecular Structure Analysis
- The molecular structure consists of a quinoline core with chloro, fluorophenyl, and piperazine substituents.
- The exact arrangement of atoms and bond angles can be determined through X-ray diffraction analysis.
Chemical Reactions Analysis
- The compound may undergo various chemical reactions, including substitution, addition, and cyclization reactions.
- Specific reactions would depend on the functional groups present and reaction conditions.
Physical And Chemical Properties Analysis
- Physical properties include melting point, solubility, and stability.
- Chemical properties relate to reactivity, acidity/basicity, and potential degradation pathways.
Scientific Research Applications
1. Crystal Structure Analysis
Research by Ullah and Altaf (2014) and Ullah and Stoeckli-Evans (2021) focused on the crystal structure of compounds structurally related to the specified chemical. These studies revealed extensive hydrogen bonding and short contact resulting in the formation of one-dimensional networks, which are significant for understanding the physical properties and potential applications of such compounds in various fields like material science and pharmacology (Ullah & Altaf, 2014); (Ullah & Stoeckli-Evans, 2021).
2. Photochemistry in Aqueous Solutions
Mella, Fasani, and Albini (2001) explored the photochemistry of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid in aqueous solutions. Their findings on the behavior of this compound under different conditions contribute to a deeper understanding of the chemical's stability and reactivity, which is crucial for its potential use in various applications, including drug development and environmental studies (Mella, Fasani, & Albini, 2001).
3. Synthesis and Structure-Activity Relationships
The synthesis and structure-activity relationships of new 7-[3-(fluoromethyl)piperazinyl]- and -(fluorohomopiperazinyl)quinolone antibacterials were studied by Ziegler et al. (1990). This research is crucial for understanding how structural changes in quinolone compounds affect their antibacterial activity, which can guide the development of more effective antibacterial agents (Ziegler, Bitha, Kuck, Fenton, Petersen, & Lin, 1990).
4. Anticancer Activity and Compound Design
Solomon, Pundir, and Lee (2019) examined novel 4-aminoquinoline derivatives designed using a hybrid pharmacophore approach to enhance their anticancer activities. Their research contributes significantly to the understanding of how these compounds can be effectively used in cancer treatment, providing insights into the design of new anticancer drugs (Solomon, Pundir, & Lee, 2019).
Safety And Hazards
- Safety data, toxicity, and potential hazards should be assessed based on available literature.
- Consult relevant safety sheets and research articles for detailed information.
Future Directions
- Investigate its potential as a drug candidate or therapeutic agent.
- Explore its biological activity, pharmacokinetics, and pharmacodynamics.
- Consider optimization for improved efficacy and reduced toxicity.
properties
IUPAC Name |
6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClF2N3O2S/c26-17-1-10-23-22(15-17)25(24(16-29-23)34(32,33)21-8-4-19(28)5-9-21)31-13-11-30(12-14-31)20-6-2-18(27)3-7-20/h1-10,15-16H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMPDUJWFZKKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=C(C=C5)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClF2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

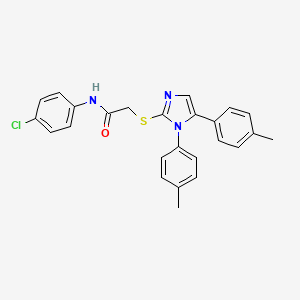
![Methyl 4-[({[6-(cyclohexylsulfonyl)pyridazin-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2479327.png)
![5-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479330.png)
![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2479332.png)
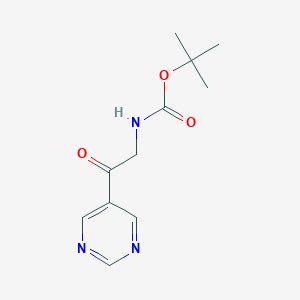
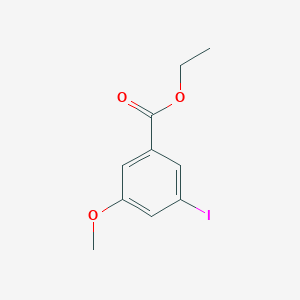
![4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2479340.png)
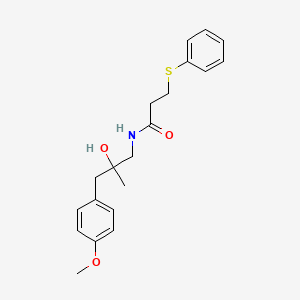
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479342.png)
